molecular formula C11H15F2N B13623340 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine

3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13623340
M. Wt: 199.24 g/mol
InChI Key: XVTJAQNSAQSQGK-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine is a high-purity organic compound of significant interest in scientific research and development, particularly within the fields of medicinal chemistry and pharmacology. This molecule features a 2,5-difluorophenyl ring attached to a 2,2-dimethylpropylamine chain, a structural motif common in the development of psychoactive substances and other biologically active compounds. The incorporation of fluorine atoms is a widely used strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity . The specific stereochemistry and substitution pattern of this amine make it a valuable building block (synthon) for the synthesis of more complex molecules and for probing biological systems. As a structural analog of other well-characterized phenylalkylamines, its primary research applications include investigating structure-activity relationships (SAR), serving as a precursor in organic synthesis, and functioning as a key intermediate in the development of potential pharmacologically active agents . This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes in a controlled scientific setting. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15F2N/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5H,6-7,14H2,1-2H3

InChI Key

XVTJAQNSAQSQGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)F)F)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine typically involves multistep organic reactions that can be adapted for laboratory or industrial scale. The key challenges include:

  • Introduction of the 2,5-difluorophenyl substituent onto the propan-1-amine skeleton.
  • Formation of the branched 2,2-dimethyl substitution pattern.
  • Installation of the primary amine group at the terminal carbon.

The process often starts with a fluorinated aromatic precursor, followed by carbon chain extension and amination reactions.

Detailed Synthetic Route

A representative synthetic pathway includes:

  • Preparation of the 2,5-difluorophenyl intermediate:

    • Starting from commercially available 2,5-difluorobenzene derivatives, electrophilic substitution or metalation reactions introduce functional groups amenable to further coupling.
  • Formation of the 2,2-dimethylpropan-1-amine backbone:

    • Alkylation or Grignard reactions using tert-butyl or other branched alkyl reagents create the 2,2-dimethyl substitution.
    • For example, a double Grignard reaction can be employed where the fluorophenylmagnesium bromide reacts with an appropriate electrophile to form the intermediate.
  • Amination step:

    • Conversion of a suitable leaving group (e.g., halide or tosylate) to the primary amine via nucleophilic substitution.
    • Alternatively, reductive amination or catalytic hydrogenation of an intermediate imine or nitrile can be used.
  • Purification and isolation:

    • The final amine is often isolated as a free base or converted into a salt (e.g., hydrochloride) to enhance stability and handling.

Industrial Scale Considerations

  • Continuous flow synthesis and automated reactors are employed to optimize reaction times, yields, and reproducibility.
  • Use of specific catalysts and solvent systems tailored to maximize selectivity and minimize by-products.
  • Control of reaction parameters such as temperature, pressure, and reagent stoichiometry is critical to achieve high purity.

Reaction Conditions and Reagents

Step Reagents/Conditions Yield (%) (Typical)
Fluorophenyl intermediate formation 2,5-difluorobenzene derivatives, metalation agents (e.g., n-BuLi), electrophiles 80–90
Alkylation/Grignard reaction 2,5-difluorophenylmagnesium bromide, tert-butyl electrophile, THF solvent 85–90
Amination Ammonia or amine source, nucleophilic substitution conditions or reductive amination catalysts 85–95
Salt formation (optional) Hydrochloric acid, ethanol or suitable solvent 90–95

Chemical Reaction Analysis

Types of Reactions Involved

Common Reagents

  • Organolithium or Grignard reagents for carbon-carbon bond formation.
  • Ammonia or primary amines for nucleophilic substitution.
  • Catalysts such as palladium complexes may be used for coupling reactions.
  • Hydrochloric acid for salt formation.

Research Findings and Optimization

Studies indicate that the presence of fluorine atoms at the 2 and 5 positions on the phenyl ring enhances the compound’s binding affinity and metabolic stability, which is crucial for pharmaceutical applications. Optimization of synthetic routes has focused on:

  • Improving regioselectivity in fluorine substitution.
  • Enhancing yields of amination steps.
  • Developing scalable methods with minimal environmental impact.

Summary Table of Preparation Methods

Preparation Aspect Description Notes
Starting Materials 2,5-difluorobenzene derivatives, tert-butyl electrophiles Commercially available or synthesized
Key Reactions Metalation, Grignard coupling, nucleophilic substitution, reductive amination Multistep process
Catalysts and Solvents Palladium catalysts (for coupling), THF, ethanol, other organic solvents Selected for yield and purity
Purification Salt formation (e.g., hydrochloride), chromatography Enhances stability and handling
Scale Laboratory to industrial scale with continuous flow options Enables cost-effective production
Yields Typically 80–95% per step High overall yield achievable

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the amine group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally analogous amines with variations in fluorination patterns, alkyl chain branching, or aromatic substituents. Key comparisons include physicochemical properties, receptor interactions, and metabolic behavior.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Phenyl Ring Alkyl Chain Structure logP* pKa* Metabolic Stability*
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine 2,5-diF 2,2-dimethylpropan-1-amine 2.8 9.1 High
3-(2-Fluorophenyl)propan-1-amine 2-F propan-1-amine 1.9 9.5 Moderate
3-(3,4-Dichlorophenyl)-2-methylpropan-1-amine 3,4-diCl 2-methylpropan-1-amine 3.2 8.8 Low
3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine 4-OCH₃ 2,2-dimethylpropan-1-amine 2.1 9.3 Moderate

*Estimated values based on structural analogs and computational models .

Key Findings:

Lipophilicity (logP): The 2,5-difluoro substitution and dimethyl branching increase logP (2.8) compared to non-fluorinated analogs (e.g., 4-methoxy derivative, logP 2.1), enhancing membrane permeability .

Metabolic Stability: Fluorine substitutions at the 2- and 5-positions likely block oxidative metabolism, increasing stability compared to chlorinated or non-halogenated analogs .

Biological Activity

3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine is C11H14F2NC_{11}H_{14}F_2N with a molecular weight of approximately 199.24 g/mol. The compound features a difluorophenyl group attached to a dimethylpropan-1-amine backbone, which contributes to its unique biological properties.

Biological Activity

Research indicates that 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine exhibits significant biological activity through various mechanisms:

  • Enzyme Interaction : The compound has been studied for its potential to interact with specific enzymes and receptors. For instance, its difluorophenyl substitution enhances binding affinity, potentially modulating metabolic processes or signal transduction pathways.
  • Inhibition Studies : In vitro studies have demonstrated that similar compounds can inhibit the growth of various pathogens. For example, studies on related compounds have shown effective inhibition of Trypanosoma brucei, suggesting that the target mechanisms may extend to this compound as well .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential interaction with metabolic enzymes
Antiparasitic EffectsInhibition of T. brucei growth
Receptor ModulationPossible modulation of neurotransmitter receptors

The mechanism by which 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine exerts its biological effects is not fully understood but is believed to involve:

  • Binding Affinity : The difluorophenyl group may enhance the compound's ability to bind to target proteins or enzymes, altering their activity and subsequently affecting cellular pathways.
  • Signal Transduction Modulation : The compound may influence signal transduction pathways by acting as an agonist or antagonist at specific receptors, leading to downstream effects in cellular processes.

Case Studies and Research Findings

Several studies have highlighted the biological significance of compounds structurally similar to 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine:

  • In Vitro Studies : Research has shown that related compounds demonstrated potent inhibition against T. brucei, with specific analogs achieving low nanomolar IC50 values in enzymatic assays .
  • Pharmacological Screening : A recent study evaluated the pharmacological profiles of various derivatives, identifying several candidates with promising activity against neurodegenerative diseases and other conditions .
  • Selectivity Profiling : Selectivity studies indicate that certain derivatives maintain a favorable therapeutic index by exhibiting significant activity against target pathogens while minimizing toxicity to mammalian cells .

Q & A

What are the optimal synthetic routes for 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine in academic research?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Coupling of 2,5-difluorophenyl precursors with a 2,2-dimethylpropan-1-amine backbone using acid chlorides or Grignard reagents.
  • Step 2: Purification via column chromatography or recrystallization with solvents like ethanol or dichloromethane.
  • Step 3: Hydrochloride salt formation (if needed) to enhance stability and solubility.
    Advanced methods include continuous flow reactors to optimize yield (85–92%) and reduce side products . Reaction parameters (temperature: 60–80°C, pressure: 1–2 atm) are critical for regioselectivity .

How can researchers characterize the structural conformation of this compound?

Answer:
Use a combination of:

  • NMR spectroscopy (¹⁹F NMR for fluorine environments, ¹H/¹³C NMR for backbone analysis).
  • Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 215.12 g/mol).
  • X-ray crystallography to resolve stereochemical ambiguities, particularly for fluorine substitution patterns .
  • DFT calculations to predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) .

How can contradictions in reported biological activity data be resolved?

Answer:
Discrepancies often arise from:

  • Varied assay conditions (e.g., pH, solvent polarity).
  • Impurity profiles (e.g., unreacted intermediates).
    To resolve:
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Conduct stereochemical analysis to confirm enantiomeric purity, as fluorine positioning affects receptor interactions .

What computational strategies are effective for designing derivatives with enhanced target selectivity?

Answer:

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to map fluorine-phenyl interactions with binding pockets (e.g., serotonin receptors).
  • Quantum mechanical calculations (Gaussian 16) to optimize substituent electronic effects (e.g., fluorine’s -I/+M duality) .
  • QSAR models using fluorine-specific descriptors (e.g., Hammett σ constants) to predict bioactivity .

What methodologies ensure high purity for pharmacological studies?

Answer:

  • HPLC (C18 column, acetonitrile/water gradient) to achieve ≥98% purity.
  • Elemental analysis (CHNS) to verify stoichiometry.
  • Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .

How does fluorine substitution at the 2,5-positions influence receptor binding compared to analogs?

Answer:
The 2,5-difluoro configuration enhances:

  • Lipophilicity (logP ~2.1), improving blood-brain barrier penetration.
  • Electron-withdrawing effects , stabilizing π-π stacking with aromatic residues in target proteins.
    Comparisons with para-fluorinated analogs show reduced off-target activity due to steric hindrance .

How can stability under physiological conditions be systematically evaluated?

Answer:

  • Forced degradation studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
  • LC-MS monitoring to identify degradation products (e.g., defluorination or amine oxidation).
  • Accelerated stability testing (40°C/75% RH for 4 weeks) to simulate long-term storage .

What experimental design principles optimize reaction yields in scaled-up synthesis?

Answer:
Apply Design of Experiments (DoE) :

  • Central Composite Design to test variables: temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃).
  • Response surface methodology to identify optimal conditions (e.g., 70°C, 5 mol% Pd/C, 3:1 THF/H₂O) .

How are splitting patterns in ¹⁹F NMR interpreted for structural confirmation?

Answer:

  • Coupling constants (²J₆F-F) between adjacent fluorines (typically 8–12 Hz).
  • Diastereotopic effects in chiral derivatives cause non-equivalent fluorine signals.
  • Reference spectra from PubChem or FDA GSRS for validation .

What explains discrepancies in reported melting points across studies?

Answer:
Variations arise from:

  • Polymorphism : Different crystalline forms (e.g., α vs. β phases).
  • Solvent of crystallization : Ethanol-derived crystals melt at 120–122°C vs. 115–118°C for acetone.
  • Impurity thresholds : Even 1% impurities can depress melting points by 5–10°C .

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